REACTION_SMILES
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[Br:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][c:7]([O:15][CH3:16])[c:8]([OH:14])[c:9]([N+:11](=[O:12])[O-:13])[cH:10]1.[CH3:20][CH2:21][OH:22].[Se:17](=[O:18])=[O:19]>>[C:2]([C:3](=[O:4])[c:5]1[cH:6][c:7]([O:15][CH3:16])[c:8]([OH:14])[c:9]([N+:11](=[O:12])[O-:13])[cH:10]1)(=[O:18])[O:22][CH2:21][CH3:20]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)c1cc(OC)c(O)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |